molecular formula C17H15Cl2N3O B2472411 2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane CAS No. 2094558-07-1

2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane

Cat. No.: B2472411
CAS No.: 2094558-07-1
M. Wt: 348.23
InChI Key: KKTWNUHUKQVCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of pyridine rings and dichloropyridine moieties contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine-4-carbonyl chloride derivative, which is then reacted with a suitable spirocyclic amine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The pyridine rings and spirocyclic structure allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

(2,5-dichloropyridin-4-yl)-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O/c18-13-9-21-14(19)7-12(13)16(23)22-10-17(4-2-5-17)15(22)11-3-1-6-20-8-11/h1,3,6-9,15H,2,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTWNUHUKQVCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(C2C3=CN=CC=C3)C(=O)C4=CC(=NC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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